molecular formula C10H8N2O6 B3388293 2-(6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid CAS No. 869464-86-8

2-(6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid

Cat. No.: B3388293
CAS No.: 869464-86-8
M. Wt: 252.18 g/mol
InChI Key: BKZJXMCGQRZVLP-UHFFFAOYSA-N
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Description

2-(6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid is a heterocyclic organic compound that features a benzoxazine ring system

Biochemical Analysis

Biochemical Properties

In biochemical reactions, 2-(6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid could potentially interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific functional groups present in the compound. For instance, the nitro group could potentially undergo reduction reactions, while the acetic acid moiety could participate in reactions involving carboxylic acids .

Cellular Effects

The effects of this compound on cells would likely depend on its biochemical properties and interactions. It could potentially influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Specific effects would need to be determined through experimental studies .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound could potentially change over time. Factors such as the compound’s stability, degradation, and long-term effects on cellular function would need to be considered. These aspects could be studied in vitro or in vivo .

Dosage Effects in Animal Models

In animal models, the effects of this compound could potentially vary with different dosages. Studies could be conducted to determine any threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways involving this compound would likely involve enzymes and cofactors that can interact with the compound’s functional groups. The compound could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues would depend on factors such as its solubility and the presence of specific transporters or binding proteins. It could potentially affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound would depend on factors such as its physicochemical properties and any targeting signals or post-translational modifications. These could direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid typically involves the reaction of 2-aminophenol with 2-bromoalkanoates in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). This reaction proceeds through an O-alkylation step to form an acyclic intermediate, which subsequently undergoes an intramolecular amidation reaction to yield the desired benzoxazine derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The benzoxazine ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic conditions.

Major Products

    Reduction: The major product is the corresponding amino derivative.

    Substitution: Depending on the electrophile used, various substituted benzoxazine derivatives can be formed.

Scientific Research Applications

2-(6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

2-(6-nitro-3-oxo-1,4-benzoxazin-4-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O6/c13-9-5-18-8-2-1-6(12(16)17)3-7(8)11(9)4-10(14)15/h1-3H,4-5H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKZJXMCGQRZVLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2=C(O1)C=CC(=C2)[N+](=O)[O-])CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501191815
Record name 2,3-Dihydro-6-nitro-3-oxo-4H-1,4-benzoxazine-4-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501191815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869464-86-8
Record name 2,3-Dihydro-6-nitro-3-oxo-4H-1,4-benzoxazine-4-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=869464-86-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-6-nitro-3-oxo-4H-1,4-benzoxazine-4-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501191815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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